![molecular formula C10H10ClNO3 B284372 Ethyl 4-chlorobenzoylcarbamate](/img/structure/B284372.png)
Ethyl 4-chlorobenzoylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-chlorobenzoylcarbamate is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is commonly used as a reagent in organic synthesis and has been studied for its potential applications in various fields. In
Wirkmechanismus
The mechanism of action of Ethyl 4-chlorobenzoylcarbamate is not fully understood. However, it is believed to work by inhibiting the activity of protein kinase C, an enzyme that plays a key role in cell signaling pathways. By inhibiting this enzyme, Ethyl 4-chlorobenzoylcarbamate may have potential therapeutic applications in the treatment of various diseases, including cancer and diabetes.
Biochemical and Physiological Effects:
Studies have shown that Ethyl 4-chlorobenzoylcarbamate has a low toxicity profile and does not cause significant adverse effects in vivo. However, further research is needed to fully understand its biochemical and physiological effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Ethyl 4-chlorobenzoylcarbamate in lab experiments is its ability to selectively protect primary amines. This makes it a valuable reagent in organic synthesis. However, its potential applications in medicinal chemistry are still being explored, and further research is needed to fully understand its mechanism of action and potential therapeutic benefits.
Zukünftige Richtungen
There are several future directions for research on Ethyl 4-chlorobenzoylcarbamate. One potential area of study is its potential as an inhibitor of protein kinase C in the treatment of cancer and diabetes. Additionally, its applications in organic synthesis and as a precursor for the synthesis of various compounds could be further explored. Further research is also needed to fully understand its biochemical and physiological effects and potential toxicity.
Synthesemethoden
Ethyl 4-chlorobenzoylcarbamate can be synthesized through the reaction of ethyl chloroformate and 4-chloroaniline. The reaction is typically carried out in a solvent such as dichloromethane or chloroform at room temperature. The resulting product is a white crystalline solid with a melting point of 94-96°C.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-chlorobenzoylcarbamate has been widely used as a reagent in organic synthesis due to its ability to selectively protect primary amines. It is also used as a precursor for the synthesis of various compounds such as benzimidazoles, benzothiazoles, and quinazolines. Additionally, Ethyl 4-chlorobenzoylcarbamate has been studied for its potential applications in medicinal chemistry, specifically as an inhibitor of protein kinase C.
Eigenschaften
Molekularformel |
C10H10ClNO3 |
---|---|
Molekulargewicht |
227.64 g/mol |
IUPAC-Name |
ethyl N-(4-chlorobenzoyl)carbamate |
InChI |
InChI=1S/C10H10ClNO3/c1-2-15-10(14)12-9(13)7-3-5-8(11)6-4-7/h3-6H,2H2,1H3,(H,12,13,14) |
InChI-Schlüssel |
DREWEXLXJIRFQG-UHFFFAOYSA-N |
SMILES |
CCOC(=O)NC(=O)C1=CC=C(C=C1)Cl |
Kanonische SMILES |
CCOC(=O)NC(=O)C1=CC=C(C=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.